molecular formula C14H13N3O2S B2453932 1-(1-Methyl-2-oxoindolin-5-yl)-3-(thiophen-2-yl)urea CAS No. 1171865-81-8

1-(1-Methyl-2-oxoindolin-5-yl)-3-(thiophen-2-yl)urea

Cat. No.: B2453932
CAS No.: 1171865-81-8
M. Wt: 287.34
InChI Key: BECICXPZKBIXFE-UHFFFAOYSA-N
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Description

1-(1-Methyl-2-oxoindolin-5-yl)-3-(thiophen-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methyl-2-oxoindolin-5-yl)-3-(thiophen-2-yl)urea typically involves the reaction of 1-methyl-2-oxoindoline with thiophene-2-yl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-2-oxoindolin-5-yl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-2-oxoindolin-5-yl)-3-(thiophen-2-yl)urea would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to the desired therapeutic effect. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Methyl-2-oxoindolin-5-yl)-3-phenylurea: Similar structure but with a phenyl group instead of a thiophene group.

    1-(1-Methyl-2-oxoindolin-5-yl)-3-(pyridin-2-yl)urea: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

1-(1-Methyl-2-oxoindolin-5-yl)-3-(thiophen-2-yl)urea is unique due to the presence of both the indolinone and thiophene moieties, which might confer distinct chemical and biological properties compared to its analogs. The thiophene ring can enhance the compound’s electronic properties and potentially improve its interaction with biological targets.

Properties

IUPAC Name

1-(1-methyl-2-oxo-3H-indol-5-yl)-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-17-11-5-4-10(7-9(11)8-13(17)18)15-14(19)16-12-3-2-6-20-12/h2-7H,8H2,1H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECICXPZKBIXFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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